3,5-Dibromo-4-hydroxybenzohydrazide 3,5-Dibromo-4-hydroxybenzohydrazide
Brand Name: Vulcanchem
CAS No.: 857537-46-3
VCID: VC4231068
InChI: InChI=1S/C7H6Br2N2O2/c8-4-1-3(7(13)11-10)2-5(9)6(4)12/h1-2,12H,10H2,(H,11,13)
SMILES: C1=C(C=C(C(=C1Br)O)Br)C(=O)NN
Molecular Formula: C7H6Br2N2O2
Molecular Weight: 309.945

3,5-Dibromo-4-hydroxybenzohydrazide

CAS No.: 857537-46-3

Cat. No.: VC4231068

Molecular Formula: C7H6Br2N2O2

Molecular Weight: 309.945

* For research use only. Not for human or veterinary use.

3,5-Dibromo-4-hydroxybenzohydrazide - 857537-46-3

Specification

CAS No. 857537-46-3
Molecular Formula C7H6Br2N2O2
Molecular Weight 309.945
IUPAC Name 3,5-dibromo-4-hydroxybenzohydrazide
Standard InChI InChI=1S/C7H6Br2N2O2/c8-4-1-3(7(13)11-10)2-5(9)6(4)12/h1-2,12H,10H2,(H,11,13)
Standard InChI Key GXDMLROKVHNPFT-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1Br)O)Br)C(=O)NN

Introduction

Chemical Structure and Physicochemical Properties

3,5-Dibromo-4-hydroxybenzohydrazide belongs to the class of benzohydrazides, featuring a benzene ring substituted with hydroxyl (-OH), bromine (Br), and hydrazide (-CONHNH₂) groups at positions 4, 3/5, and 1, respectively. Its molecular formula is C₇H₅Br₂N₂O₂, with a molecular weight of 315.94 g/mol. Key physicochemical properties include:

PropertyValueSource
Melting Point271–274°C (decomposes)
SolubilitySparingly soluble in DMSO
pKa~3.79 (predicted)
Density2.059 g/cm³ (estimated)

The compound’s bromine atoms enhance electrophilic reactivity, facilitating participation in substitution and coupling reactions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves bromination of p-cresol (4-methylphenol) followed by hydrazide formation:

  • Nucleophilic Bromination:

    • p-Cresol undergoes bromination at positions 3 and 5 using bromine (Br₂) in a solvent like o-dichlorobenzene at 15–30°C .

    • This yields 3,5-dibromo-4-methylphenol, which is oxidized to 3,5-dibromo-4-hydroxybenzaldehyde via side-chain bromination at 160°C .

  • Hydrazide Formation:

    • The aldehyde intermediate reacts with hydrazine (NH₂NH₂) under reflux conditions to form the hydrazide derivative .

Industrial-Scale Production

A patented continuous pipeline reaction system optimizes yield (>78%) by maintaining precise control over temperature and stoichiometry . Key advantages include:

  • Reduced Byproducts: Hydrogen bromide (HBr) is efficiently recovered and recycled .

  • Solvent Reuse: o-Dichlorobenzene is reused across bromination and hydrolysis steps, minimizing waste .

Applications in Scientific Research

Pharmaceutical Intermediate

3,5-Dibromo-4-hydroxybenzohydrazide is a precursor to benzohydrazide Schiff bases, which exhibit antimicrobial and anticancer activities. For example:

  • Reaction with 3,5-dibromo-2-hydroxybenzaldehyde forms a Schiff base (C₁₄H₁₀Br₂N₂O₃·H₂O) with demonstrated bioactivity .

  • Derivatives are intermediates in uricosuric agents like benzbromarone, used to treat gout .

Antimicrobial Activity

Studies report inhibitory effects against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans), with MIC values ranging from 8–32 µg/mL. The mechanism involves disruption of microbial cell membranes via halogen-hydrogen bonding interactions.

Proteomics and Enzyme Inhibition

The compound’s hydrazide group chelates metal ions, making it useful in:

  • Enzyme Inhibition: Suppresses cytochrome P450 isoforms (e.g., CYP2C9) by binding to heme iron .

  • Fluorescent Probes: Conjugated with fluorophores for detecting metal ions in biological systems .

Comparative Analysis with Analogues

CompoundStructureKey DifferencesApplications
3,5-Dibromo-4-hydroxybenzoic acidCarboxylic acid at C1Higher solubility in waterUricosuric drugs
3,5-Dibromo-4-hydroxybenzaldehydeAldehyde group at C1Greater electrophilicityHerbicide synthesis
3,5-Dibromo-4-hydroxybenzamideAmide group at C1Enhanced stabilityEnzyme inhibition

The hydrazide derivative’s nucleophilic -NHNH₂ group enables unique reactivity in condensation reactions, distinguishing it from carboxylic acid or aldehyde analogues .

Recent Advances (2023–2025)

  • Drug Delivery Systems: Nanoencapsulation of 3,5-dibromo-4-hydroxybenzohydrazide in liposomes improves bioavailability for anticancer applications .

  • Environmental Degradation: A strain of Pigmentiphaga sp. H8 metabolizes the compound via oxidative decarboxylation, offering bioremediation potential.

  • Crystallography: X-ray diffraction studies reveal planar molecular geometry, with intermolecular hydrogen bonds stabilizing crystal lattices .

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